N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide

Catalog No.
S3209065
CAS No.
2190365-81-0
M.F
C13H15N3O4S
M. Wt
309.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-...

CAS Number

2190365-81-0

Product Name

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzenesulfonamide

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34

InChI

InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)21(17,18)16-11-8-14-13(20-3)15-12(11)19-2/h4-8,16H,1-3H3

InChI Key

WYMFOXSTWTUQGN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC

solubility

not available

Application in Bioorganic Chemistry

Specific Scientific Field: The compound “N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide” has been used in the field of Bioorganic Chemistry .

Summary of the Application: This compound has been used in the synthesis of pyrimidine-oxazolidin-2-arylimino hybrids, which are a new class of antibacterial agents .

Methods of Application or Experimental Procedures: The synthetic approach involves a Cu (II)-catalyzed intramolecular halkoxyhalogenation of alkynyl ureas, followed by a Suzuki coupling reaction with 2,4-dimethoxypyrimidin-5-boronic acid .

Results or Outcomes: Most of the synthesized compounds showed moderate to good activity against two Gram-positive (B. subtilis, S. aureus) and three Gram-negative (P. aeruginosa, S. typhi, K. pneumonia) pathogenic strains . A molecular docking study indicated that pyrimidine-oxazolidin-2-arylimino hybrids exhibited a high binding affinity, which was in agreement with their good antibacterial activity .

Application in Organic Synthesis

Specific Scientific Field: The compound has been used in the field of Organic Synthesis .

Summary of the Application: This compound has been used in the catalytic protodeboronation of alkyl boronic esters .

Methods of Application or Experimental Procedures: The synthetic approach involves a radical approach paired with a Matteson–CH2– homologation .

Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Application in Pharmaceutical Research

Specific Scientific Field: The compound has been used in the field of Pharmaceutical Research .

Summary of the Application: This compound has been used in the development of pharmaceutical combinations .

Application in Chemical Synthesis

Specific Scientific Field: The compound has been used in the field of Chemical Synthesis .

Summary of the Application: This compound has been used in the synthesis of 4-Pyridinylboronic acid, a reagent commonly used in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Methods of Application or Experimental Procedures: The synthetic approach involves a Palladium-catalyzed Suzuki-Miyaura coupling reaction .

Application in Pharmaceutical Combinations

Specific Scientific Field: The compound has been used in the field of Pharmaceutical Combinations .

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by a pyrimidine ring substituted with two methoxy groups and a sulfonamide moiety attached to a para-methylphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical for sulfonamides and pyrimidines. One notable reaction is the Suzuki coupling, where it can be used to form new carbon-carbon bonds with boronic acids, facilitating the synthesis of more complex organic molecules. Additionally, it can undergo protonation and nucleophilic substitution, which are common for sulfonamide derivatives, allowing for modifications that enhance its pharmacological properties .

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide has shown promising biological activity, particularly as an antibacterial agent. It has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae . Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of cyclooxygenase enzymes, which are relevant in inflammation and pain management .

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide typically involves several steps:

  • Formation of the Pyrimidine Derivative: The initial step may involve the synthesis of 2,4-dimethoxypyrimidine through condensation reactions using appropriate precursors.
  • Sulfonamide Formation: The pyrimidine derivative is then reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield the sulfonamide product.
  • Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound .

This compound has several applications in various fields:

  • Pharmaceutical Research: It is utilized in developing new antibacterial agents and potentially anti-inflammatory drugs due to its biological activities.
  • Organic Synthesis: The compound serves as a building block in synthesizing more complex organic molecules, particularly in the creation of pyrimidine-based hybrids .
  • Chemical Biology: Its interactions with biological targets make it a candidate for further studies in drug design and development.

Studies have indicated that N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide interacts with specific biological targets like cyclooxygenase enzymes. These interactions suggest that it may exhibit anti-inflammatory properties alongside its antibacterial activity. Research on its binding affinity and mechanism of action could provide insights into optimizing its structure for enhanced efficacy .

Several compounds share structural similarities with N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityDistinguishing Characteristics
N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamidePyrimidine ring with methoxy groupsCOX-2 inhibitionHigher potency than Celecoxib
5-Fluoro-N-(p-toluenesulfonyl)pyrimidinamineFluorinated pyrimidineAntibacterialFluorine substitution enhances activity
N-(pyridin-3-yl)benzenesulfonamidePyridine instead of pyrimidineAnticancerDifferent heterocyclic base alters activity profile

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific methoxy substitutions on the pyrimidine ring and its potential dual action as both an antibacterial and anti-inflammatory agent .

XLogP3

1.7

Dates

Last modified: 08-18-2023

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